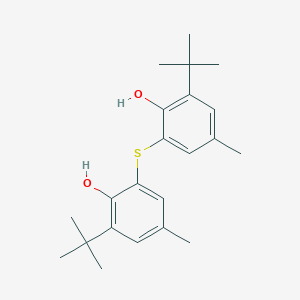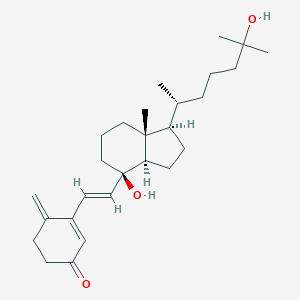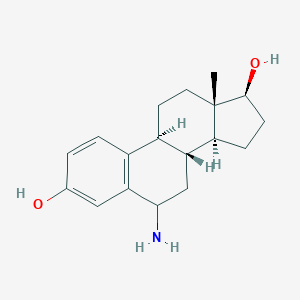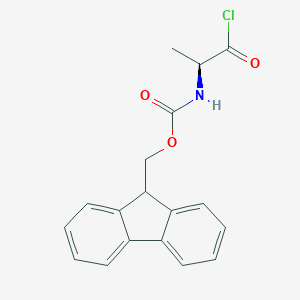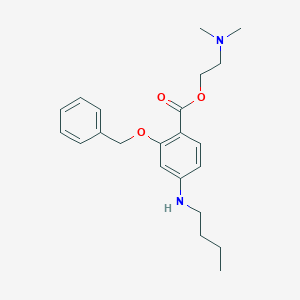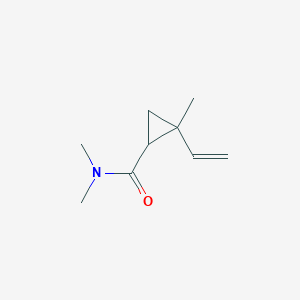
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) is a chemical compound with the molecular formula C9H17NO. It is a cyclic amide that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body. Specifically, it is thought to inhibit the activity of the proteasome, which is responsible for degrading proteins in the cell. By inhibiting the proteasome, Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) may lead to the accumulation of proteins in the cell, which can have various effects on cellular function.
Biochemical and Physiological Effects:
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) in lab experiments is its ability to selectively inhibit the activity of the proteasome. This makes it a useful tool for studying the role of the proteasome in various cellular processes. However, one limitation of using Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI). One direction is to further investigate its mechanism of action and its effects on cellular function. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, research could focus on developing new derivatives of Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) with improved properties for use in scientific research and drug development.
Synthesemethoden
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) can be synthesized through a reaction between cyclopropane carboxylic acid and N,N,2-trimethylvinylamine. The reaction is catalyzed by a base such as sodium hydride or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in polar solvents such as water and methanol.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl-(9CI) has various scientific research applications. It is used as a reagent in organic synthesis for the preparation of cyclopropane-containing compounds. It is also used as a starting material for the synthesis of biologically active molecules such as antitumor agents and enzyme inhibitors.
Eigenschaften
CAS-Nummer |
110890-19-2 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-ethenyl-N,N,2-trimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-5-9(2)6-7(9)8(11)10(3)4/h5,7H,1,6H2,2-4H3 |
InChI-Schlüssel |
WZZSMNFUMYBZTL-UHFFFAOYSA-N |
SMILES |
CC1(CC1C(=O)N(C)C)C=C |
Kanonische SMILES |
CC1(CC1C(=O)N(C)C)C=C |
Synonyme |
Cyclopropanecarboxamide, 2-ethenyl-N,N,2-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



